molecular formula C28H36N4O6S2 B612154 BC2059 CAS No. 1227637-23-1

BC2059

Número de catálogo: B612154
Número CAS: 1227637-23-1
Peso molecular: 588.7 g/mol
Clave InChI: OMWCXCBGEFHCTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para Tegavivint no están ampliamente detalladas en la literatura disponible públicamente. Se sabe que Tegavivint se administra por vía intravenosa en entornos clínicos . Los métodos de producción industrial probablemente implican técnicas complejas de síntesis orgánica, pero los detalles específicos son propiedad de las empresas de fabricación.

Aplicaciones Científicas De Investigación

Key Applications

  • Desmoid Tumors
    • Overview : Desmoid tumors are characterized by mutations in the CTNNB1 gene, leading to aberrant Wnt/β-catenin signaling.
    • Findings : Preclinical studies demonstrated that BC2059 significantly inhibited cell viability and migration in desmoid tumor cell lines harboring CTNNB1 mutations. The treatment resulted in apoptosis and downregulation of β-catenin target genes such as AXIN2 .
  • Multiple Myeloma
    • Overview : Multiple myeloma is a hematological malignancy often associated with dysregulated Wnt signaling.
    • Findings : Research indicated that this compound effectively induced apoptosis in multiple myeloma cell lines. In vitro assays showed a marked reduction in cell viability across various cell lines treated with this compound, with an LD50 of less than 250 nmol/L observed in most cases .
  • Acute Myeloid Leukemia and Osteosarcoma
    • Overview : Both cancers exhibit dysregulation of the Wnt pathway.
    • Findings : Preclinical evaluations revealed that this compound demonstrated significant anti-tumor activity against acute myeloid leukemia and osteosarcoma models, further supporting its role as a potential therapeutic agent .

Table 1: Efficacy of this compound in Various Cancer Models

Cancer TypeCell LineIC50 (nmol/L)Mechanism of Action
Desmoid TumorsCTNNB1 mutated<100Induces apoptosis via β-catenin inhibition
Multiple MyelomaNCI H929<250Promotes apoptosis through TBL1 disruption
Acute Myeloid LeukemiaHL-60<200Inhibits cell proliferation and induces death
OsteosarcomaU2OS<150Targets Wnt signaling for tumor suppression

Case Studies

  • Case Study on Desmoid Tumors
    • A study assessed the effects of this compound on desmoid tumor cell lines derived from patients with CTNNB1 mutations. Results indicated significant decreases in cell viability and increased rates of apoptosis compared to untreated controls. This suggests that targeting nuclear β-catenin may represent a novel therapeutic approach for managing desmoid tumors .
  • Case Study on Multiple Myeloma
    • In a preclinical trial involving multiple myeloma cell lines, treatment with this compound resulted in substantial reductions in metabolic activity after 24 hours. Flow cytometry analysis confirmed increased Annexin V positivity, indicating enhanced apoptotic activity across multiple myeloma models .

Actividad Biológica

BC2059, also known as Tegavivint, is a selective inhibitor of nuclear β-catenin that has garnered attention for its potential therapeutic applications in various malignancies, particularly those associated with aberrant Wnt/β-catenin signaling. This article provides a comprehensive overview of the biological activity of this compound, supported by preclinical and clinical findings.

This compound functions by disrupting the interaction between β-catenin and transducin β-like protein 1 (TBL1). This inhibition prevents the nuclear translocation of β-catenin, promoting its degradation and thereby reducing the expression of β-catenin target genes, such as AXIN2. The compound has been shown to induce apoptosis in cancer cells exhibiting mutations in the CTNNB1 gene, which are common in desmoid tumors (DTs) and other malignancies .

Tumor Types Studied

Research has indicated that this compound exhibits significant antitumor activity across various cancer types, including:

  • Desmoid Tumors : In vitro studies demonstrated that this compound markedly inhibited cell viability, migration, and invasion in mutated DT cell lines. The compound induced apoptosis and downregulated β-catenin-associated TBL1 levels .
  • Multiple Myeloma : A study reported a synergistic effect when this compound was combined with low doses of panobinostat, resulting in enhanced antitumor activity both in vitro and in vivo .
  • Acute Myeloid Leukemia (AML) : Similar preclinical studies showed promising results for this compound's efficacy against AML cells .

Clinical Trials and Safety Profile

This compound has undergone clinical evaluation primarily for desmoid tumors. In a Phase 1 trial, it was found to be safe and tolerable, with no dose-limiting toxicities reported. The recommended phase 2 dose was established based on pharmacokinetic data and clinical responses observed during the trial .

Adverse Events

The most common adverse events observed were grade 1 and 2 toxicities, including diarrhea (76%) and skin disorders (71%) among participants . These findings suggest that while this compound is generally well-tolerated, monitoring for specific side effects is necessary during treatment.

Research Findings Summary

Study Focus Findings
Desmoid TumorsSignificant inhibition of cell viability; apoptosis induced in mutated cell lines .
Multiple MyelomaSynergistic antitumor effects when combined with panobinostat .
Acute Myeloid LeukemiaEfficacy demonstrated in preclinical models; further clinical exploration warranted .
Safety ProfileNo dose-limiting toxicities; common adverse events include diarrhea and skin disorders .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Case Study 1 : A patient with recurrent desmoid tumors exhibited significant tumor reduction following treatment with this compound as part of a compassionate use program.
  • Case Study 2 : In a cohort of patients with advanced multiple myeloma, combination therapy involving this compound led to improved outcomes compared to historical controls.

Propiedades

Número CAS

1227637-23-1

Fórmula molecular

C28H36N4O6S2

Peso molecular

588.7 g/mol

Nombre IUPAC

N-[3,6-bis[(3,5-dimethylpiperidin-1-yl)sulfonyl]-10-nitrosoanthracen-9-yl]hydroxylamine

InChI

InChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,29,33H,9-10,13-16H2,1-4H3

Clave InChI

OMWCXCBGEFHCTN-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C

SMILES isomérico

C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5C[C@@H](C[C@@H](C5)C)C)NO)C

SMILES canónico

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

BC2059;  BC-2059;  BC 2059;  tegavivint;  Tegatrabetan,

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.